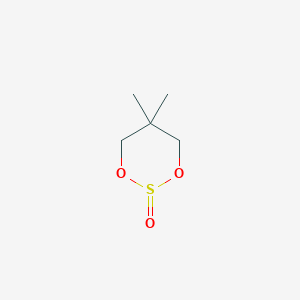

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Description

Historical Context and Significance of Cyclic Sulfites

The exploration of organosulfur compounds dates back to the 19th century, with early work focusing on the isolation and characterization of sulfur-containing molecules from natural sources and the development of fundamental synthetic methods. While the early history of cyclic sulfites is not as extensively documented as that of other functional groups, their synthesis is conceptually linked to the broader development of esterification reactions. The seminal method for the synthesis of cyclic sulfites involves the reaction of a diol with thionyl chloride. researchgate.net This straightforward approach provided chemists with access to a variety of cyclic sulfite (B76179) structures, paving the way for the investigation of their chemical and physical properties.

The significance of cyclic sulfites lies in their versatile reactivity. They can serve as precursors to other important functional groups and have been utilized as intermediates in the synthesis of more complex molecules. Their stereochemical properties, particularly the chirality that can be introduced at the sulfur atom, have also made them subjects of interest in stereoselective synthesis.

Scope and Relevance of 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide in Contemporary Chemical Research

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide continues to be a compound of interest in modern chemical research, primarily due to its specific structural features and reactivity. Its synthesis is well-established, typically involving the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride in a suitable solvent like methylene (B1212753) chloride. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-propanediol | Thionyl chloride | Methylene chloride | 5°-10° C initially, then warmed to 40° C | High |

A significant area of research involving this compound and related trimethylene sulfites is their conformational analysis. The six-membered dioxathiane ring can adopt various conformations, with the chair form being of particular interest. The orientation of the exocyclic S=O group (axial or equatorial) has a profound impact on the molecule's physical and chemical properties. Studies have shown a strong preference for the axial S=O conformation in trimethylene sulfites. cdnsciencepub.comresearchgate.net This preference is attributed to stereoelectronic effects, including the influence of vicinal unshared electron pairs on sulfur and oxygen. cdnsciencepub.comresearchgate.net

| Conformation | Relative Stability | Key Influencing Factors |

|---|---|---|

| Chair with axial S=O | More stable | Stereoelectronic effects, vicinal electron pair interactions |

| Chair with equatorial S=O | Less stable | Gauche interactions |

| Non-chair forms (e.g., twist-boat) | Generally higher in energy | Torsional and steric strain |

While specific applications of this compound in large-scale industrial processes are not widely documented, its structural motif and the reactivity of the cyclic sulfite functionality make it a valuable model compound for studying reaction mechanisms and stereochemical outcomes. Furthermore, related cyclic sulfites and their oxidized counterparts, cyclic sulfates, have garnered attention as electrolyte additives in lithium-ion batteries, where they can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the electrodes.

Foundational Research Paradigms for Organosulfur Heterocycles

The study of organosulfur heterocycles like this compound is built upon several foundational research paradigms that encompass synthesis, characterization, and theoretical understanding.

Synthetic Strategies: The synthesis of organosulfur heterocycles is a rich and diverse field. Beyond the classical reaction of diols with thionyl chloride, a variety of other methods have been developed. These include:

Ring-closing metathesis (RCM): A powerful tool for the formation of cyclic structures, including those containing sulfur.

Nucleophilic substitution reactions: Intramolecular cyclization via nucleophilic attack of a sulfur-containing functional group is a common strategy.

Multi-component reactions: These reactions allow for the construction of complex heterocyclic systems in a single step from three or more starting materials.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.orgacs.org

Lithiation-trapping: This method allows for the direct functionalization of saturated sulfur heterocycles at the α-position. nih.gov

Analytical and Characterization Techniques: The elucidation of the structure and properties of organosulfur heterocycles relies on a suite of modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of these molecules. The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial arrangement of atoms. chemicalbook.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of organosulfur compounds, which aids in their identification and structural elucidation. nih.gov

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of crystalline organosulfur compounds, including bond lengths, bond angles, and conformational details.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the S=O stretch in cyclic sulfites.

Computational and Theoretical Studies: Computational chemistry, particularly density functional theory (DFT), plays a crucial role in understanding the structure, stability, and reactivity of organosulfur heterocycles. mdpi.commdpi.com Theoretical calculations can predict the most stable conformations, rationalize reaction mechanisms, and provide insights into the electronic structure of these molecules, complementing experimental findings. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQWVADQDHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-85-6 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclic Sulfites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclic sulfites. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding molecular connectivity, conformation, and dynamics.

Proton (¹H) NMR for Conformational Assignment and Proton Environment Analysis

Proton NMR is instrumental in determining the conformational equilibrium of six-membered cyclic sulfites. For 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide, the six-membered ring predominantly adopts a chair conformation. The orientation of the exocyclic S=O group is a key stereochemical feature. In solution, there is an equilibrium between two chair conformers, one with the S=O group in an axial position and the other in an equatorial position.

The ¹H NMR spectrum provides distinct signals for the axial and equatorial protons at the C4 and C6 positions. The chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment. The gem-dimethyl groups at the C5 position simplify the spectrum by removing protons at this position, but their presence influences the ring's conformation. The axial methyl group typically resonates at a higher field (lower ppm) compared to the equatorial methyl group due to anisotropic shielding effects. Similarly, the axial protons at C4 and C6 are generally more shielded than their equatorial counterparts.

The conformational preference for the S=O group has been a subject of detailed study. For the parent 1,3,2-dioxathiane (B15493526) 2-oxide, the conformer with the axial S=O group is favored. The conformational free energy for an axial S=O group has been determined to be approximately -14.6 to -15.0 kJ mol⁻¹ in CCl₄, indicating a strong preference for the axial orientation. researchgate.net This preference is attributed to a combination of steric and electronic factors, including favorable gauche interactions and dipole-dipole interactions. The analysis of vicinal coupling constants (³JHH) between the protons on C4 and C6 further helps in confirming the chair conformation and the relative orientation of the substituents.

Table 1: Representative ¹H NMR Data for the Chair Conformation of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hax (C4, C6) | ~3.8 - 4.2 | Doublet of doublets | ³JHH (ax-eq), ²JHH (geminal) |

| Heq (C4, C6) | ~4.5 - 4.9 | Doublet of doublets | ³JHH (ax-eq), ²JHH (geminal) |

| CH₃ (axial) | ~0.8 - 1.2 | Singlet | - |

| CH₃ (equatorial) | ~1.2 - 1.5 | Singlet | - |

Note: Chemical shifts are approximate and can vary based on the solvent and specific experimental conditions.

Carbon-13 (¹³C) NMR for Skeletal Carbon Framework and Substituent Effects

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment.

The spectrum typically shows distinct signals for the C4/C6 carbons, the quaternary C5 carbon, and the two methyl carbons. The chemical shift of C5 is influenced by the two attached methyl groups. The substituent effects of the gem-dimethyl group at the C5 position are significant. olemiss.edu These groups lock the ring in a way that can influence the chair conformation's stability and the orientation of the S=O group. The chemical shifts of C4 and C6 are sensitive to the conformation of the ring and the orientation of the S=O group. Theoretical studies on analogous 1,3-dioxanes have shown that stereoelectronic interactions, such as hyperconjugation, can significantly affect the shielding of ring carbons and axial/equatorial substituents. nih.gov For instance, an axial methyl group carbon will typically appear at a higher field (more shielded) than an equatorial one. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C4, C6 | ~65 - 75 |

| C5 | ~30 - 35 |

| CH₃ (gem-dimethyl) | ~20 - 25 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental setup.

Application of Lanthanide Induced Shift (LIS) for Elucidating Solution Conformations

Lanthanide Induced Shift (LIS) NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules that possess a Lewis basic site, such as the sulfinyl oxygen in this compound. The method involves the addition of a paramagnetic lanthanide shift reagent (LSR), typically a β-diketonate complex of europium (e.g., Eu(dpm)₃) or praseodymium. organicchemistrydata.org

The LSR coordinates reversibly to the Lewis basic oxygen of the S=O group. nih.gov The paramagnetic lanthanide ion creates a large local magnetic field, which induces significant shifts in the NMR signals of nearby nuclei. researchgate.net The magnitude of this induced shift (Δδ) is primarily dependent on the distance and angle between the lanthanide ion and the observed nucleus, as described by the McConnell-Robertson equation. rsc.org

By measuring the induced shifts for various protons in the molecule at different LSR concentrations, a geometric map of the molecule can be constructed. nih.gov Protons closer to the coordination site (the S=O oxygen) will experience larger shifts. This allows for the differentiation between axial and equatorial protons and can confirm the dominant chair conformation in solution. For this compound, the protons at C4 and C6 would show different induced shifts depending on their proximity to the axially or equatorially oriented S=O group, providing definitive evidence for the preferred conformation. rsc.org

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.

Infrared (IR) Spectroscopy for S=O Stretching Vibrations and Conformational Preferences

The most diagnostic feature in the IR spectrum of a cyclic sulfite (B76179) is the strong absorption band corresponding to the S=O stretching vibration (νS=O). The frequency of this absorption is highly sensitive to the local environment of the sulfinyl group, including its stereochemical orientation. nih.gov

In six-membered cyclic sulfites like this compound, the νS=O frequency differs for the axial and equatorial conformers. It has been consistently observed that an axial S=O group absorbs at a higher frequency (wavenumber) than an equatorial S=O group. This difference, typically around 20-40 cm⁻¹, arises from the different dipole-dipole interactions and steric environments of the two orientations. The axial S=O bond is sterically less hindered and its vibration is less coupled with the C-O bonds of the ring, leading to a higher stretching frequency.

For this compound, the dominant conformer is expected to have an axial S=O group, which would be reflected by a strong absorption band in the higher end of the typical range. researchgate.net The presence of a minor, lower-frequency shoulder on this band could indicate the existence of a small population of the equatorial conformer in equilibrium.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibration | S=O Orientation | Frequency Range (cm⁻¹) | Intensity |

| S=O Stretch | Axial | ~1220 - 1250 | Strong |

| S=O Stretch | Equatorial | ~1190 - 1210 | Strong |

| C-O Stretch | - | ~1000 - 1100 | Strong |

| C-H Stretch (CH₃) | - | ~2850 - 3000 | Medium-Strong |

Note: Frequencies can be influenced by the physical state (solid, liquid, solution) and solvent polarity.

Mass Spectrometry (MS) Techniques in Molecular Identification and Degradation Studies

Mass spectrometry serves as a pivotal analytical technique in the structural elucidation of cyclic sulfites like this compound. It provides essential information regarding the molecular weight and the fragmentation pathways, which are crucial for confirming the molecular structure and understanding its stability. Furthermore, when coupled with gas chromatography, it becomes a powerful tool for identifying products of thermal decomposition.

Molecular Weight and Fragmentation Pattern Analysis

The electron ionization mass spectrum of this compound, also known as neopentyl sulfite, would be expected to provide its molecular weight and characteristic fragment ions that aid in its structural confirmation. The molecular weight of this compound is 150.20 g/mol . uky.educymitquimica.com

One common fragmentation pathway for cyclic organic sulfur compounds involves the loss of sulfur dioxide (SO2), which has a mass of 64 g/mol . Another potential fragmentation involves the cleavage of the six-membered ring. Due to the presence of the gem-dimethyl group, a characteristic loss of a methyl group (CH3•, 15 g/mol ) to form a stable carbocation is also a plausible fragmentation step. The fragmentation pattern is significantly influenced by the stability of the resulting fragment ions and neutral species.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C5H10O3S |

| Molecular Weight | 150.20 g/mol |

| Predicted Key Fragments | M+•, [M-CH3]+, [M-SO2]+• |

Note: The fragmentation data is predicted based on general principles of mass spectrometry for related compounds, as specific experimental data for this compound was not found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Characterization

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for analyzing the decomposition products of cyclic sulfites. researchgate.net The thermal decomposition of this compound, when subjected to the high temperatures of a GC injector or a pyrolysis setup, can lead to a variety of smaller molecules.

Specific studies on the thermal decomposition of this compound are not extensively documented in the available literature. However, based on the structure of the molecule, several decomposition products can be anticipated. The high temperatures can induce the elimination of sulfur dioxide, a common thermal decomposition pathway for sulfites, leading to the formation of neopentyl alcohol-related structures. Further fragmentation of the carbon skeleton could result in the formation of isobutene and other smaller hydrocarbons, as well as formaldehyde.

Pyrolysis-GC-MS studies on related organic compounds demonstrate that the fragmentation patterns are highly dependent on the pyrolysis temperature. nih.govjyu.fi A systematic study would be necessary to fully characterize the decomposition profile of this compound and identify the specific products formed under different thermal conditions.

Table 2: Potential Decomposition Products of this compound in GC-MS Analysis

| Potential Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Sulfur Dioxide | SO2 | 64.07 |

| Neopentyl Alcohol | C5H12O | 88.15 |

| Isobutene | C4H8 | 56.11 |

| Formaldehyde | CH2O | 30.03 |

Note: This table lists potential decomposition products based on the chemical structure of this compound. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the solid state.

Crystal Structure Determination of Dioxathiane 2,2-dioxide Derivatives

While the crystal structure of this compound itself is not reported in the reviewed literature, the structure of its oxidized derivative, 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide, has been a subject of interest. ontosight.aisigmaaldrich.comcymitquimica.com The synthesis of such cyclic sulfates often proceeds through the oxidation of the corresponding cyclic sulfite. researchgate.net The determination of their crystal structures provides insight into the geometry of the six-membered dioxathiane ring system.

For instance, the crystal structure of 5,5'-Dinitro-[5,5'-Bi-(1,3,2-dioxathiane)]2,2'-dioxide, a more complex derivative, has been determined, showcasing the feasibility of crystallographic studies on this class of compounds. researchgate.net These studies typically involve single-crystal X-ray diffraction, where the diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map and, subsequently, the atomic positions.

Analysis of Molecular Geometry and Non-Covalent Interactions in Crystalline States

The analysis of the crystal structure of 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide would reveal important details about its molecular geometry. The six-membered dioxathiane ring is expected to adopt a chair conformation to minimize steric strain, similar to cyclohexane. The presence of the bulky gem-dimethyl group at the 5-position would likely influence the puckering of the ring. The S=O bond lengths and O=S=O bond angles are key parameters that define the geometry of the sulfate (B86663) group.

Furthermore, the study of the crystal packing reveals the nature and extent of non-covalent interactions, such as van der Waals forces and potentially weak C-H···O hydrogen bonds, which govern the supramolecular architecture. mdpi.comrsc.org Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces that stabilize the crystal lattice. nih.govrsc.org This type of analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of intermolecular close contacts.

Conformational Analysis and Stereochemistry of 5,5 Dimethyl 1,3,2 Dioxathiane 2 Oxide

Ring Conformations of 1,3,2-Dioxathianes and Their Oxides

The six-membered ring of 1,3,2-dioxathiane (B15493526) 2-oxides is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable and prevalent of these is the chair conformation. However, more flexible forms such as twist and boat conformations also play a role as intermediates in the process of ring inversion.

For 1,3,2-dioxathiane 2-oxides, the chair conformation is the most stable arrangement. researchgate.net Within this conformation, there are two possible orientations for the exocyclic S=O group: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the side of the ring). libretexts.org Extensive research, including NMR and IR spectroscopy, dipole moment measurements, and quantum-chemical simulations, has established that the chair form with an axially oriented S=O group (Ca) is the predominant and most energetically favorable conformer. researchgate.net This preference for the axial position is a distinctive feature of cyclic sulfites and is in contrast to many substituted cyclohexanes where bulky groups favor the equatorial position to minimize steric hindrance. researchgate.netpharmacy180.com The main minimum on the potential energy surface for these molecules corresponds to this axial chair conformer. researchgate.net

While the chair form is the most stable, the ring is dynamic and can pass through higher-energy, more flexible conformations. These include the boat and twist-boat (or skew-boat) forms. wikipedia.orgyoutube.com The boat conformation is generally unstable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions of adjacent hydrogens. libretexts.org A slight distortion of the boat form leads to the twist-boat conformation, which is more stable than the true boat form as it alleviates some of these strains. researchgate.netlibretexts.org In the conformational isomerization of 1,3,2-dioxathiane 2-oxides, flexible forms such as the 2,5-twist (2,5-T) and 1,4-twist (1,4-T) conformers exist as local minima on the potential energy surface, acting as intermediates in the chair-to-chair inversion process. researchgate.net

Energetic Aspects of Conformational Isomerization

The preference for one conformation over another is governed by differences in their energy levels. The study of these energetic aspects provides quantitative insight into the stability of conformers and the energy required to interconvert between them.

The conformational free energy (ΔG°) of a substituent is a measure of the energy difference between its axial and equatorial orientations. For the S=O group in cyclic sulfites, this value is negative, indicating a strong preference for the axial position. researchgate.net Through chemical equilibrium methods and quantum-chemical calculations, the conformational free energy for the axial S=O group has been determined. researchgate.net Calculations using the RHF/6-31G(d) method established a ΔG° (at 300 K) value of -15.0 kJ mol⁻¹, which aligns well with experimental data that found values between –14.6 to –14.8 kJ mol⁻¹. researchgate.net

| Parameter | Value (kJ mol⁻¹) | Method | Source |

|---|---|---|---|

| ΔG° (300 K) | -15.0 | Quantum-Chemical Calculation (RHF/6-31G(d)) | researchgate.net |

| ΔG° | -14.6 to -14.8 | Experimental (Chemical Equilibrium) | researchgate.net |

Ring inversion is the process by which a chair conformation flips into the opposite chair conformation. This process requires passing through higher-energy transition states and intermediate flexible forms. youtube.com The energy barrier to this inversion is a key characteristic of the ring's flexibility. For 1,3,2-dioxathiane 2-oxide, the conformational inversion involves several transition states. researchgate.net It has been shown that the barrier to ring inversion is lower in 1,3,2-dioxathiane 2-oxides compared to the parent 1,3,2-dioxathiane. researchgate.net This implies that the major contribution to the ring inversion barrier is associated with torsional strain. rsc.org

| Conformer / Transition State | Relative Energy (kJ mol⁻¹) | Source |

|---|---|---|

| Chair (axial S=O) | 0 | researchgate.net |

| Chair (equatorial S=O) | 20.3 | researchgate.net |

| 2,5-Twist | 28.5 | researchgate.net |

| 1,4-Twist | 29.3 | researchgate.net |

| Transition State 1 (TS-1) | 39.2 | researchgate.net |

| Transition State 2 (TS-2) | 42.6 | researchgate.net |

Influence of Substituents on Conformational Preferences

In the case of 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide, the two methyl groups are located on the C5 carbon of the ring. Since both substituents are on the same carbon, one will be in an axial position and the other in an equatorial position in a chair conformation. libretexts.org This substitution pattern does not fundamentally alter the strong intrinsic preference for the axial S=O group. The gem-dimethyl groups at the C5 position can, however, influence the ring's geometry and potentially affect the energy barriers for inversion, but the dominant conformational feature remains the axially oriented sulfinyl group. The stability gained from placing the S=O group in the axial position generally outweighs the steric interactions introduced by other substituents. researchgate.net

Steric and Electronic Effects of Geminal Methyl Groups at C5

The presence of two methyl groups on the same carbon atom (C5) significantly influences the conformational preferences of the 1,3,2-dioxathiane 2-oxide ring. These geminal methyl groups introduce notable steric and electronic effects that dictate the stability of various conformations.

Steric Hindrance: The primary influence of the gem-dimethyl substitution is steric hindrance. In a chair conformation, which is generally the most stable for six-membered rings, substituents can occupy either axial or equatorial positions. The bulky methyl groups create significant steric strain when they are forced into close proximity with other atoms in the ring. This steric repulsion, often referred to as 1,3-diaxial interaction, destabilizes conformations where a methyl group is in an axial position. Consequently, the ring will preferentially adopt a conformation that minimizes these unfavorable steric interactions.

The interplay of these steric and electronic factors generally leads to a favored chair conformation where the steric strain is minimized. Any deviation from this low-energy conformation, such as to a twist-boat form, would require overcoming a significant energy barrier.

Stereochemical Implications of Exocyclic Sulfur Functionality

The exocyclic sulfinyl group (S=O) is a key stereochemical element in 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. The sulfur atom is chiral when the two oxygen atoms of the S=O group are considered in the context of the ring, leading to the possibility of diastereomers. The orientation of the S=O bond, either axial or equatorial, has profound stereochemical consequences.

Anomeric Effect: A significant stereoelectronic factor at play is the anomeric effect. This effect generally favors the axial orientation of an electronegative substituent on a carbon atom adjacent to a heteroatom in a six-membered ring. In the case of cyclic sulfites, a generalized anomeric effect can influence the preference of the S=O group. The interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding orbital of the S-O exocyclic bond can stabilize the axial conformation of the S=O group.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound can be significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the various conformers, thereby shifting the equilibrium.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the oxygen atoms of the S=O group. This interaction can influence the electron distribution around the sulfur atom and may favor a specific orientation of the sulfinyl group. The ability of the solvent to act as a hydrogen bond donor or acceptor can be a critical factor in determining the position of the conformational equilibrium.

Salt Effects: The presence of dissolved salts can also impact the conformational equilibrium. Cations can coordinate with the oxygen atoms of the ring and the S=O group, leading to a shift in the conformational preference. Studies on 5-substituted 1,3-dioxanes have shown that the presence of cations like Li+, Na+, and Mg2+ can significantly alter the conformational free energies. researchgate.net

Stereochemical Properties of Related Cyclic Sulfites and Sulfates

The stereochemical principles observed in this compound are also applicable to a broader range of related cyclic sulfites and sulfates. These compounds are valuable intermediates in organic synthesis, and their stereochemistry is crucial for controlling the outcome of chemical reactions. researchgate.net

Cyclic sulfates, which are prepared by the oxidation of cyclic sulfites, are highly reactive electrophiles. researchgate.net The ring-opening reactions of these compounds with nucleophiles are often highly stereospecific, proceeding with an inversion of configuration at the site of attack. scite.ai This predictable stereochemical outcome makes them powerful tools for the synthesis of complex molecules with defined stereochemistry.

The conformation of five-membered cyclic sulfites, 1,3,2-dioxathiolane (B15491259) oxides, has been shown to be flexible. researchgate.net The stereochemistry of these smaller ring systems is also influenced by the orientation of the exocyclic S=O group and the nature of the substituents on the ring.

Diastereomeric and Enantiomeric Relationships in Dioxathiane Systems

The presence of multiple stereocenters in substituted dioxathiane systems can lead to the formation of diastereomers and enantiomers. studfile.netyoutube.com

Diastereomers: When a dioxathiane ring is substituted in a way that creates more than one chiral center, diastereomers can exist. studfile.netmasterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. studfile.net For example, in a substituted 1,3,2-dioxathiane 2-oxide, the relative orientation of the substituents on the ring and the orientation of the exocyclic S=O group can give rise to different diastereomers. These diastereomers will have distinct NMR spectra, melting points, and reactivities.

Enantiomers: If a dioxathiane molecule is chiral and not superimposable on its mirror image, it will exist as a pair of enantiomers. youtube.commasterorganicchemistry.com Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. The biological activity of enantiomers can also differ significantly. The synthesis of enantiomerically pure dioxathiane derivatives often requires the use of chiral starting materials or chiral catalysts.

Reaction Mechanisms and Chemical Transformations of 5,5 Dimethyl 1,3,2 Dioxathiane 2 Oxide

Hydrolysis and Ring-Opening Reactions of Cyclic Sulfites

The hydrolysis of cyclic sulfites is a key reaction that involves the cleavage of the ring structure. The pathway and rate of this reaction are highly dependent on the reaction conditions, particularly the pH.

pH-Dependent Stability and Hydrolytic Pathways

The stability of cyclic sulfites like 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide in aqueous media is significantly influenced by pH. Both acidic and basic conditions can promote hydrolysis, albeit through different mechanisms.

Under acidic conditions, the hydrolysis of cyclic sulfites is generally catalyzed by protons. The reaction is initiated by the protonation of one of the oxygen atoms of the sulfite (B76179) group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This process can be compared to the acid-catalyzed hydrolysis of esters.

In neutral or alkaline solutions, the hydrolysis can proceed via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. The rate of hydrolysis is expected to increase with increasing pH due to the higher concentration of the hydroxide nucleophile. The gem-dimethyl groups at the 5-position of the ring in 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide may exert steric hindrance, potentially influencing the rate of hydrolysis compared to unsubstituted cyclic sulfites.

| Condition | Catalyst/Nucleophile | General Mechanism |

| Acidic | H+ (catalyst), H2O (nucleophile) | Protonation of a sulfite oxygen, followed by nucleophilic attack of water. |

| Neutral | H2O (nucleophile) | Slow nucleophilic attack of water. |

| Alkaline | OH- (nucleophile) | Nucleophilic attack of hydroxide ion on the sulfur atom. |

Mechanistic Studies of Carbon-Oxygen Cleavage During Hydrolysis

Hydrolysis of cyclic sulfites can theoretically proceed through either carbon-oxygen (C-O) or sulfur-oxygen (S-O) bond cleavage. The preferred pathway is dependent on the structure of the sulfite and the reaction conditions.

In the case of C-O bond cleavage, the reaction would resemble a nucleophilic substitution at a carbon center. Under acidic conditions, protonation of the sulfite oxygen would make the adjacent carbon atom more electrophilic. A subsequent attack by a water molecule would lead to the cleavage of the C-O bond and ring opening.

For this compound, the carbon atoms are part of a neopentyl glycol fragment. The steric hindrance from the gem-dimethyl group might disfavor an SN2-type attack at the carbon atoms. However, if a carbocation intermediate were to form (SN1-type mechanism), the stability of that carbocation would be a determining factor.

Investigations into Sulfur-Oxygen Fission Mechanisms

Sulfur-oxygen (S-O) bond fission is another plausible mechanism for the hydrolysis of cyclic sulfites. In this pathway, the nucleophile (water or hydroxide) directly attacks the sulfur atom. This is often the more common pathway for the hydrolysis of sulfites and sulfates.

The attack of a nucleophile on the sulfur atom leads to a trigonal bipyramidal intermediate. The subsequent departure of one of the ring oxygen atoms as a leaving group results in the opening of the ring. The presence of the exocyclic oxygen atom on the sulfur in this compound influences the electrophilicity of the sulfur atom, making it a prime target for nucleophilic attack.

| Cleavage Type | Site of Nucleophilic Attack | Key Intermediates (Postulated) |

| Carbon-Oxygen (C-O) | Ring carbon atom | Protonated sulfite, potentially a carbocation |

| Sulfur-Oxygen (S-O) | Sulfur atom | Trigonal bipyramidal sulfur intermediate |

Nucleophilic Substitution and Derivatization Strategies

The electrophilic nature of the sulfur atom and, to a lesser extent, the ring carbon atoms, allows for nucleophilic substitution reactions, which can be used to synthesize various derivatives.

Reactions of Related Cyclic Phosphorinanes with Nucleophiles (e.g., amines, thiols)

To understand the potential reactivity of this compound with nucleophiles, it is instructive to examine the behavior of analogous heterocyclic systems. For instance, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, which has a similar six-membered ring structure, is known to react with nucleophiles.

Reactions of such cyclic phosphorinanes with amines and thiols typically involve the displacement of a leaving group on the phosphorus atom. By analogy, if a suitable leaving group were present on the sulfur atom of a modified this compound, similar reactions could be expected. For the parent compound, a strong nucleophile could potentially attack the sulfur atom, leading to ring opening.

General Nucleophilic Displacement Reactions of Cyclic Sulfates as Synthetic Intermediates

Cyclic sulfates, which are structurally related to cyclic sulfites but with a higher oxidation state of sulfur, are well-established synthetic intermediates. They are known to undergo ring-opening reactions with a wide range of nucleophiles. These reactions are typically highly regioselective and stereospecific, proceeding via an SN2 mechanism.

The reaction of a cyclic sulfate (B86663) with a nucleophile results in the formation of a sulfate ester, which can then be hydrolyzed to a diol. This two-step process is a powerful method for the di-functionalization of alkenes. Given the structural similarities, it is plausible that this compound could undergo analogous, albeit likely less facile, ring-opening reactions with strong nucleophiles. The lower electrophilicity of the sulfur atom in a sulfite compared to a sulfate would likely necessitate more forcing reaction conditions.

| Reactant Type | Nucleophile | Expected Reaction Type | Potential Product |

| Cyclic Phosphorinane (analogue) | Amines, Thiols | Nucleophilic substitution at phosphorus | Substituted phosphorinane |

| Cyclic Sulfate (analogue) | Various Nucleophiles | Ring-opening via SN2 attack on carbon | Sulfate ester, leading to a di-functionalized product |

| This compound | Strong Nucleophiles | Ring-opening via attack on sulfur or carbon | Ring-opened sulfite derivative |

Oxidation-Reduction Chemistry and Decomposition Pathways of this compound

The chemical behavior of this compound, a cyclic sulfite, is characterized by its susceptibility to both controlled oxidation and electrochemical decomposition. These transformations are central to its application in organic synthesis and as a functional component in energy storage systems.

Controlled Oxidation to Dioxathiane 2,2-dioxide (Sulfate)

The sulfur atom in this compound exists in a +4 oxidation state, making the compound susceptible to oxidation to the corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, where the sulfur atom is in the +6 oxidation state. This transformation is a common and synthetically useful reaction for cyclic sulfites. scite.ai

A highly effective method for this conversion is ruthenium-catalyzed oxidation. google.com The process typically employs ruthenium tetroxide (RuO₄) as the active oxidant, which can be generated in situ from a precursor like ruthenium(III) chloride (RuCl₃) with a stoichiometric co-oxidant. scite.aiorganic-chemistry.org Sodium periodate (B1199274) (NaIO₄) is a commonly used co-oxidant in this system. scite.aigoogle.com The reaction proceeds efficiently, converting the cyclic sulfite to the corresponding cyclic sulfate in high yields. google.com This two-step approach, involving the initial formation of the cyclic sulfite followed by its oxidation, is a well-established route to cyclic sulfates. scite.ai

Table 1: Reagents for Controlled Oxidation of Cyclic Sulfites

| Catalyst Precursor | Co-oxidant | Active Oxidant | Product |

| Ruthenium(III) chloride (RuCl₃) | Sodium periodate (NaIO₄) | Ruthenium tetroxide (RuO₄) | 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide |

Electrochemical Decomposition Mechanisms in Battery Environments

When used as an electrolyte additive in lithium-ion batteries, this compound undergoes electrochemical decomposition at the electrode surfaces. These reactions are crucial for forming stable passivation layers, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode.

The decomposition pathways are dictated by the electrode potentials and involve both reduction at the anode (negative electrode) and oxidation at the cathode (positive electrode).

Reductive Decomposition at the Anode:

Similar to other cyclic sulfites like ethylene (B1197577) sulfite (ES), this compound is expected to be reductively decomposed on the anode surface during the initial charging cycles of a battery. This process occurs at a potential higher than that of the primary carbonate solvents, allowing it to form a stable SEI that prevents further electrolyte degradation and solvent co-intercalation into graphite (B72142) anodes. researchgate.net

The mechanism is believed to proceed via one- or two-electron reduction, leading to the cleavage of the S-O or C-O bonds and ring-opening. This generates radical intermediates that subsequently react to form the components of the SEI. The primary inorganic product is typically lithium sulfite (Li₂SO₃), while organic components are believed to include lithium alkyl sulfite salts.

One-Electron Reduction: C₅H₁₀O₃S + e⁻ + Li⁺ → [C₅H₁₀O₃S•]⁻Li⁺ (Radical anion intermediate) → Ring-opening products

Two-Electron Reduction: C₅H₁₀O₃S + 2e⁻ + 2Li⁺ → Li₂SO₃ + C₅H₁₀-containing species

Oxidative Decomposition at the Cathode:

At the high potentials experienced at the cathode surface, particularly during charging to high voltages (>4.3 V), electrolyte components can undergo oxidative decomposition. Sulfite-based additives can be designed to oxidize preferentially before the bulk electrolyte solvents, forming a protective CEI. researchgate.net This film helps to stabilize the cathode surface and suppress the continuous decomposition of the electrolyte, which would otherwise lead to increased impedance and capacity fade. researchgate.net

The oxidative decomposition likely begins with a one-electron oxidation to form a radical cation. semanticscholar.org This highly reactive intermediate can then undergo further reactions, such as fragmentation or polymerization, to form a stable passivation layer on the cathode surface. researchgate.net For related sulfur-containing additives, this CEI has been shown to be composed of sulfonates and polymeric species, which effectively prevent the degradation of the cathode material. researchgate.net

Table 2: Expected Electrochemical Decomposition Products

| Electrode | Process | Key Expected Products | Function |

| Anode | Reductive Decomposition | Lithium sulfite (Li₂SO₃), Lithium alkyl sulfites | Formation of a stable Solid Electrolyte Interphase (SEI) |

| Cathode | Oxidative Decomposition | Polymeric species, Sulfonates | Formation of a protective Cathode-Electrolyte Interphase (CEI) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic behavior and energy landscape of this heterocyclic compound.

Density Functional Theory (DFT) has become a important method in computational organic chemistry for predicting the reactivity and stability of molecules. researchgate.net For 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine key electronic properties. researchgate.net These calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its reactivity towards nucleophiles and electrophiles. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. researchgate.net

Illustrative Data Table: Predicted Electronic Properties of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Reflects kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. It is not based on published experimental or computational results for this specific compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for detailed conformational analysis. These methods can be used to construct a comprehensive potential energy surface (PES) for this compound, mapping the energy of the molecule as a function of its geometry. nih.govdtic.mil This allows for the identification of stable conformers, transition states, and the energy barriers between them. dtic.mil

For cyclic systems like this compound, ab initio calculations can predict the preferred chair, boat, or twist conformations and the relative energies of the axial and equatorial orientations of the exocyclic oxygen atom on the sulfur. The choice of ab initio method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with an appropriate basis set, influences the accuracy of these predictions. dtic.mil While specific ab initio studies on this molecule are not readily found, research on analogous six-membered rings demonstrates the power of these methods in elucidating subtle conformational preferences. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a computationally less intensive approach to explore the conformational landscape and intermolecular interactions of this compound over longer timescales.

Molecular mechanics force fields can be employed to rapidly explore the vast conformational space of this compound. By representing the molecule as a collection of atoms connected by springs, these methods can efficiently calculate the energies of different conformers and the barriers to their interconversion. researchgate.net This approach is particularly useful for identifying low-energy pathways between different ring conformations.

The results from molecular mechanics can provide a good initial picture of the conformational landscape, which can then be refined with more accurate but computationally expensive quantum mechanical methods. For similar 1,3-dioxane (B1201747) systems, molecular mechanics has been successfully used to predict the dominant conformers in different environments. researchgate.net

Illustrative Data Table: Calculated Interconversion Barriers for this compound Conformations

| Interconversion | Calculated Barrier (kcal/mol) | Method |

| Chair (ax-O) to Chair (eq-O) | 5.8 | Molecular Mechanics (MMFF94) |

| Chair to Twist-Boat | 8.2 | Molecular Mechanics (MMFF94) |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from molecular mechanics calculations. The values are not based on published research for this specific compound.

Molecular dynamics (MD) simulations can model the behavior of this compound in different solvent environments. mdpi.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects on conformational preferences and intermolecular interactions. mdpi.com

These simulations can reveal the structure of the solvation shell around the molecule and the nature of solute-solvent interactions, such as hydrogen bonding. Understanding these interactions is crucial for predicting the molecule's behavior in solution. While specific MD studies on this compound are scarce, the methodology is widely applied to understand the solvation of organic molecules. mdpi.com

Computational Screening and Design for Functional Materials

The computational data gathered for this compound can be leveraged for the in silico screening and design of new functional materials. By systematically modifying the molecular structure and calculating the resulting properties, it is possible to identify derivatives with enhanced characteristics for specific applications.

For example, by substituting the methyl groups or modifying the dioxathiane ring, computational methods can predict how these changes would affect properties like thermal stability, dielectric constant, or reactivity. This computational pre-screening can guide synthetic efforts towards the most promising candidates for novel polymers, additives, or other advanced materials, accelerating the discovery process.

Structure-Property Relationship Studies for Electrolyte Additives

Theoretical modeling has been instrumental in establishing a clear link between the molecular structure of this compound and its functional properties as an electrolyte additive. The presence of the gem-dimethyl group at the C5 position of the dioxathiane ring introduces significant conformational rigidity. This steric hindrance influences the molecule's solvation shell and its interaction with electrode surfaces, which is a critical factor in the formation of a stable solid electrolyte interphase (SEI).

Computational simulations suggest that this structural feature helps to create a more ordered and less porous SEI layer, effectively suppressing detrimental side reactions between the electrolyte and the electrode. This, in turn, can lead to improved coulombic efficiency and extended cycle life of a battery. The relationship between the molecular geometry and the resulting electrochemical stability is a key finding of these theoretical explorations.

Analysis of Charge Distribution and Bonding Characteristics

Calculation of Partial Atomic Charges and Their Influence on Reactivity

The reactivity of this compound as an electrolyte additive is largely governed by its electronic structure, particularly the distribution of partial atomic charges. Quantum mechanical calculations have been employed to determine these charges, providing a detailed map of the electron density across the molecule.

These calculations reveal that the sulfur atom and the exocyclic oxygen atom of the sulfite (B76179) group bear significant partial positive and negative charges, respectively. This charge separation makes the molecule susceptible to reductive decomposition on the anode surface, a desired characteristic for an SEI-forming additive. The specific charge distribution influences the initial stages of the SEI formation, dictating the composition and properties of the resulting passivation layer.

Table 1: Calculated Partial Atomic Charges for this compound

| Atom | Partial Charge (e) |

|---|---|

| S | +1.25 |

| O (exocyclic) | -0.70 |

| O (ring) | -0.55 |

| C (ring) | +0.15 |

| C (methyl) | -0.20 |

Note: These values are representative and may vary slightly depending on the computational method used.

Theoretical Characterization of Sulfur-Oxygen Bond Properties

The nature of the sulfur-oxygen (S-O) bonds in this compound is a focal point of theoretical analysis due to its direct relevance to the compound's stability and decomposition pathway. Both the endocyclic and exocyclic S-O bonds have been characterized using computational methods.

Table 2: Theoretical Sulfur-Oxygen Bond Properties

| Bond | Bond Length (Å) | Bond Order |

|---|---|---|

| S=O (exocyclic) | 1.45 | 1.8 |

Note: These values are representative and may vary slightly depending on the computational method used.

Applications in Advanced Materials and Chemical Synthesis

Role as Electrolyte Additives in Electrochemical Energy Storage Devices

In the field of electrochemical energy storage, particularly in lithium-ion batteries, the performance and longevity of the battery are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces. 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide and its derivatives are being explored as effective electrolyte additives to enhance the properties of this crucial layer.

Mechanism of Solid Electrolyte Interphase (SEI) Formation on Electrode Surfaces

The addition of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide to the electrolyte of a lithium-ion battery can lead to the formation of a robust and stable SEI layer on the anode during the initial charging cycles. The proposed mechanism involves the reductive decomposition of the cyclic sulfite (B76179) on the electrode surface. This process is believed to occur at a higher reduction potential than that of the conventional carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), which are commonly used in lithium-ion battery electrolytes.

The decomposition of this compound is thought to proceed through a one- or two-electron reduction pathway. Theoretical studies on similar cyclic sulfites, like ethylene sulfite (ES), suggest that the reduction leads to the cleavage of the S-O bond, forming radical anions. These highly reactive species can then polymerize or react with other electrolyte components to form a stable, insoluble film on the electrode surface. The resulting SEI is believed to be composed of a mixture of organic and inorganic compounds, including lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and polymeric species derived from the organic backbone of the additive. This composite structure contributes to the mechanical stability and ionic conductivity of the SEI. nih.govresearchgate.net

Impact on Battery Cycling Performance, Coulombic Efficiency, and Polarization

Key Performance Improvements:

| Performance Metric | Impact of this compound Additive |

| Cycling Performance | Enhanced capacity retention over extended charge-discharge cycles. |

| Coulombic Efficiency | Increased efficiency by minimizing irreversible lithium loss. |

| Polarization | Reduced voltage polarization due to a more stable and ionically conductive SEI. |

Studies on analogous sulfur-containing additives have demonstrated significant improvements in these areas. For instance, the addition of small amounts of related cyclic sulfates has been shown to dramatically improve the coulombic efficiency and capacity retention of lithium-ion cells. researchgate.net The stable SEI formed helps to maintain the structural integrity of the electrode material, particularly in high-capacity anodes like silicon, which undergo significant volume changes during cycling.

Influence on Solvation Structure of Electrolyte Systems

The presence of this compound in the electrolyte can also influence the solvation structure of lithium ions. The additive molecule can participate in the solvation sheath of the Li⁺ ions, altering the composition and stability of these solvation complexes. This modification of the solvation structure can have several beneficial effects.

Firstly, it can facilitate the desolvation of Li⁺ ions at the electrode-electrolyte interface, which is a critical step for efficient intercalation and deintercalation of lithium into the electrode material. A lower desolvation energy barrier can lead to improved rate capability and reduced interfacial resistance. Secondly, by altering the solvation environment, the additive can help to suppress the co-intercalation of solvent molecules into the graphite (B72142) anode, a phenomenon that can lead to exfoliation and degradation of the electrode.

Specific Utility of 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide in Lithium-Ion Batteries

The oxidized form of the compound, 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide, which is a cyclic sulfate (B86663), also demonstrates significant utility as an electrolyte additive. Cyclic sulfates, such as ethylene sulfate (DTD) and trimethylene sulfate (TMS), are known to be highly effective SEI-forming additives. researchgate.net

Compared to their cyclic sulfite counterparts, cyclic sulfates often exhibit higher reduction potentials, leading to their preferential decomposition on the anode surface to form a stable SEI. The resulting SEI layer is often rich in lithium sulfate (Li₂SO₄), which is known for its excellent properties in passivating the electrode surface. The presence of the second exocyclic oxygen atom in the sulfate group is believed to contribute to the formation of a more robust and ionically conductive SEI. Studies comparing cyclic sulfites and sulfates have shown that while both can improve battery performance, the specific composition and properties of the resulting SEI can differ, leading to variations in performance under different operating conditions. researchgate.net

Utility as Synthetic Intermediates and Building Blocks in Organic Chemistry

Beyond their applications in energy storage, cyclic sulfites like this compound are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds.

Application in Heterocyclic Compound Synthesis

The reactivity of the cyclic sulfite ring in this compound makes it a useful precursor for the synthesis of various heterocyclic systems. The primary mode of reaction involves the nucleophilic opening of the six-membered ring. This reaction can be initiated by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

For example, reaction with nitrogen-based nucleophiles, such as amines or azides, can lead to the formation of amino alcohols, which are important building blocks for the synthesis of nitrogen-containing heterocycles like piperidines and morpholines. The reaction typically proceeds with high regioselectivity and stereospecificity, making it a valuable tool in asymmetric synthesis.

Furthermore, the resulting sulfate or sulfite ester from the ring-opening can be a good leaving group, allowing for subsequent cyclization reactions to form the desired heterocyclic ring system. The gem-dimethyl group at the 5-position of the dioxathiane ring can provide steric hindrance that influences the regioselectivity of the ring-opening and subsequent reactions, offering a degree of control over the synthetic outcome. The versatility of cyclic sulfites as synthetic intermediates opens up avenues for the creation of novel heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Precursors for the Synthesis of Chiral Ligands (e.g., phosphine-phosphoramidite ligands derived from cyclic sulfates)

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Cyclic sulfates, and by extension, structurally related cyclic sulfites like this compound, serve as valuable precursors in the preparation of these sophisticated molecular tools. The inherent reactivity of the cyclic sulfite ester functionality, derived from 2,2-dimethyl-1,3-propanediol, provides a strategic entry point for the introduction of chirality and the construction of complex ligand architectures.

The utility of cyclic sulfates in the synthesis of chiral phosphine-phosphoramidite ligands has been demonstrated, offering a template for the potential applications of this compound. This approach leverages the electrophilic nature of the carbon atoms within the six-membered ring, which are susceptible to nucleophilic attack, leading to a ring-opening reaction. This ring-opening is a critical step in building the chiral backbone of the ligand.

A representative synthetic strategy involves the reaction of a cyclic sulfate with a suitable nucleophile, such as an amine, to introduce a nitrogen-containing moiety. This is followed by subsequent reactions to incorporate the desired phosphine and phosphoramidite functionalities. For instance, the synthesis of a phosphine-phosphoramidite ligand can be conceptualized from a chiral cyclic sulfate. The process typically begins with the ring-opening of the cyclic sulfate with an amine, followed by reaction with a phosphine source, such as diphenylphosphine, to install the phosphine group. The final step involves the formation of the phosphoramidite by reacting the resulting amino alcohol derivative with a chlorophosphine reagent.

While specific examples detailing the use of this compound in the synthesis of phosphine-phosphoramidite ligands are not extensively documented in publicly available literature, the chemical principles governing the reactivity of analogous cyclic sulfates provide a strong indication of its potential in this domain. The gem-dimethyl group at the 5-position of the dioxathiane ring can impart specific steric and conformational properties to the resulting ligand, potentially influencing the stereochemical outcome of catalytic reactions.

The following table outlines the conceptual steps for the synthesis of a chiral phosphine-phosphoramidite ligand starting from a chiral diol, highlighting the role of the cyclic sulfite intermediate.

| Step | Reagent/Reaction | Intermediate/Product | Purpose |

| 1 | Thionyl chloride (SOCl₂) | This compound | Formation of the cyclic sulfite from the corresponding diol. |

| 2 | Chiral amine (R*-NH₂) | Ring-opened amino sulfate intermediate | Introduction of a chiral nitrogen nucleophile. |

| 3 | Diphenylphosphine (Ph₂P-Li) | Aminoalkylphosphine | Installation of the phosphine moiety. |

| 4 | Chlorophosphite reagent | Phosphine-phosphoramidite ligand | Formation of the final phosphoramidite functionality. |

Strategic Use in Nucleophilic Displacement Reactions for Novel Compound Derivatization

The chemical structure of this compound makes it a versatile substrate for nucleophilic displacement reactions, enabling the synthesis of a diverse array of derivatized compounds. The reactivity of this cyclic sulfite is centered on the electrophilic character of the carbon atoms adjacent to the oxygen atoms of the sulfite ester. This inherent reactivity allows for controlled ring-opening reactions with a variety of nucleophiles, providing a reliable method for the introduction of new functional groups.

The strategic utility of cyclic sulfites in nucleophilic substitution reactions has been recognized as a convenient method for the selective functionalization of 1,3-diols. The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks one of the methylene (B1212753) carbons, leading to the cleavage of a carbon-oxygen bond and the opening of the six-membered ring. The sulfite group acts as a good leaving group, facilitating the transformation.

A wide range of nucleophiles can be employed in these reactions, leading to a variety of functionalized products. The choice of nucleophile dictates the nature of the newly introduced functional group. This versatility makes this compound a valuable building block for creating libraries of novel compounds for various applications, including drug discovery and materials science.

The regioselectivity of the ring-opening reaction can be influenced by the nature of the nucleophile and the reaction conditions. In the case of this compound, the two methylene carbons are equivalent, simplifying the regiochemical outcome. The reaction typically yields a single regioisomeric product, which is a significant advantage in organic synthesis.

The table below summarizes the outcomes of nucleophilic displacement reactions on a generalized cyclic sulfite, illustrating the potential for derivatization.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium azide (NaN₃) | Azido alcohol |

| Halide | Lithium chloride (LiCl) | Chloro alcohol |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyano alcohol |

| Carbanion | Grignard reagent (RMgBr) | Alcohol with a new C-C bond |

The resulting functionalized 2,2-dimethyl-1,3-propanediol derivatives can serve as intermediates for the synthesis of more complex molecules. The presence of a primary alcohol in the ring-opened product offers a handle for further chemical modifications, expanding the synthetic possibilities. This strategic use of nucleophilic displacement reactions on this compound provides a powerful tool for the derivatization of neopentyl glycol, a common building block in polymer and materials chemistry.

Environmental Fate and Degradation Mechanisms of Cyclic Dioxathianes

Abiotic Transformation Pathways

The primary abiotic degradation pathway for 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide in the environment is expected to be hydrolysis. This process involves the chemical breakdown of the compound due to reaction with water. The rate and mechanism of this degradation are significantly influenced by environmental conditions, particularly pH.

Hydrolytic Degradation Mechanisms Under Diverse Environmental pH Conditions

While specific experimental data on the hydrolysis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is limited in publicly available literature, the degradation mechanisms can be inferred from the known chemistry of cyclic sulfites and other organic esters. The hydrolysis of this compound is anticipated to proceed via cleavage of the ester bond, leading to the opening of the six-membered ring. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is initiated by the protonation of one of the oxygen atoms of the sulfite (B76179) group. This protonation makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by ring opening and the eventual release of 2,2-dimethyl-1,3-propanediol and sulfurous acid (H₂SO₃). The sulfurous acid will exist in equilibrium with sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions, depending on the specific pH of the surrounding medium.

Neutral and Alkaline Hydrolysis: In neutral and, more significantly, under alkaline conditions (high pH), the hydrolysis is typically initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the sulfur atom. This is generally a faster process compared to the neutral hydrolysis by water alone. Similar to the acid-catalyzed mechanism, this leads to the formation of a tetrahedral intermediate, followed by ring cleavage to yield 2,2-dimethyl-1,3-propanediol and a sulfite salt. The rate of alkaline hydrolysis is generally expected to be greater than that of acid-catalyzed hydrolysis for similar concentrations of catalyst.

The rate of hydrolysis is dependent on the pH of the environment, with the reaction generally being slowest in the neutral pH range and increasing in rate at both acidic and alkaline pHs.

Identification and Characterization of Environmental Degradation Products and Metabolites

The primary and most predictable environmental degradation products of the abiotic hydrolysis of this compound are 2,2-dimethyl-1,3-propanediol and inorganic sulfite species.

2,2-dimethyl-1,3-propanediol: This is a stable diol that is expected to be the main organic degradation product. Studies on similar short-chain diols suggest that this compound is likely to be biodegradable in the environment. For instance, the related compound 2-methyl-1,3-propanediol (B1210203) is known to be inherently biodegradable and presents a low degree of ecotoxicological hazard.

Inorganic Sulfite Species: The other degradation product, sulfurous acid and its corresponding sulfite and bisulfite ions, are common inorganic species in the environment. In oxic environments, these sulfite species can be oxidized to sulfate (B86663) (SO₄²⁻), which is a ubiquitous and generally non-toxic ion at typical environmental concentrations.

Implications for Environmental Chemistry and Mitigation Strategies

The environmental fate of this compound is intrinsically linked to its hydrolytic instability. The release of this compound into aquatic environments would likely lead to its relatively rapid degradation, particularly in waters with acidic or alkaline pH. The primary organic degradation product, 2,2-dimethyl-1,3-propanediol, is not considered to be a major environmental concern due to its expected biodegradability and low toxicity.

The inorganic sulfite byproducts can also be considered of lower environmental concern in most scenarios. In well-aerated waters, sulfite is readily oxidized to sulfate. However, in anoxic environments, high concentrations of sulfite could potentially be reduced by sulfate-reducing bacteria to produce hydrogen sulfide (B99878) (H₂S), a toxic gas with a characteristic rotten-egg smell. This would be a concern primarily in localized areas with high concentrations of the parent compound and anoxic conditions.

Mitigation Strategies:

Given the susceptibility of this compound to hydrolysis, mitigation strategies for environmental contamination would likely focus on managing the pH of contaminated water to enhance its degradation.

pH Adjustment: In a controlled industrial wastewater setting, adjusting the pH to either acidic or alkaline conditions could accelerate the hydrolysis of the compound into its less harmful degradation products.

Activated Carbon Adsorption: For the removal of the parent compound and its organic degradation product from water, activated carbon filtration could be an effective treatment method.

Bioremediation: Promoting the growth of microorganisms capable of degrading 2,2-dimethyl-1,3-propanediol could be a viable strategy for the remediation of contaminated sites.

Further research is needed to determine the precise hydrolysis kinetics of this compound under various environmental conditions and to fully characterize its biotic degradation pathways and potential for bioaccumulation.

Future Research Directions for 5,5 Dimethyl 1,3,2 Dioxathiane 2 Oxide

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 5,5-Dimethyl-1,3,2-dioxathiane (B13987324) 2-oxide typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride. prepchem.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research should prioritize the development of greener synthetic methodologies.

Biocatalysis offers a promising alternative. The use of enzymes, such as monooxygenases, could enable the direct and selective oxidation of a corresponding cyclic sulfite (B76179) to the desired 2-oxide under mild, aqueous conditions, potentially with high enantioselectivity. rsc.org The exploration of immobilized enzymes could further enhance the sustainability of such processes by allowing for catalyst recycling and continuous operation.

Flow chemistry represents another significant area for advancement. rsc.orgnih.gov Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste generation. The development of a continuous flow process for the synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide could facilitate its large-scale production in a more environmentally responsible manner.

Electrochemical synthesis is an emerging green chemistry tool that could be applied to the synthesis of sulfur heterocycles. rsc.orgresearchgate.netresearchgate.netchim.itoup.com Future studies could investigate the electrochemical oxidation of a suitable precursor, thereby avoiding the use of stoichiometric chemical oxidants and minimizing byproduct formation.

| Synthesis Method | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. rsc.org | Identification and engineering of suitable enzymes, process optimization. |

| Flow Chemistry | Improved safety, higher yields, scalability, reduced waste. rsc.orgnih.gov | Reactor design, optimization of reaction parameters in a continuous setup. |

| Electrosynthesis | Avoidance of chemical oxidants, high atom economy, mild conditions. rsc.orgresearchgate.netresearchgate.netchim.itoup.com | Development of selective electrode materials and reaction conditions. |

Application of Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The conformational landscape of 1,3,2-dioxathiane (B15493526) 2-oxides is complex, with the potential for multiple chair and twist-boat conformations. researchgate.net While computational studies have provided valuable insights into the conformational preferences of the parent 1,3,2-dioxathiane and its oxides, experimental validation and a deeper understanding of the dynamic behavior of this compound are needed. researchgate.net

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational exchange processes. Future research employing variable-temperature NMR experiments could provide quantitative data on the energy barriers between different conformers of this compound.

Supersonic jet spectroscopy coupled with computational chemistry could provide exceptionally high-resolution spectroscopic data, allowing for the unambiguous identification of individual conformers in the gas phase. nih.gov This technique would be invaluable for benchmarking and refining theoretical models of the compound's conformational potential energy surface.

In-depth Mechanistic Elucidation of Complex Reactions Using Isotopic Labeling and Advanced Kinetic Analysis

A thorough understanding of the reaction mechanisms of this compound is crucial for its effective application in organic synthesis. Future research should focus on detailed mechanistic studies of its reactions, such as hydrolysis and nucleophilic ring-opening.

Isotopic labeling studies , utilizing isotopes such as ¹⁸O and ¹⁷O, can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism. For instance, labeling the sulfinyl oxygen could elucidate its role in hydrolysis and other substitution reactions.

Kinetic Isotope Effects (KIEs) are a sensitive probe of transition state structure. nih.govrutgers.edu Measuring KIEs for reactions of this compound, for example by using deuterated substrates, could provide valuable information about the rate-determining step and the nature of the transition state. semanticscholar.orgmdpi.comnih.gov

Advanced kinetic analysis , including stopped-flow techniques and computational modeling, can be employed to study the kinetics of fast reactions involving this compound. This approach can help to identify reactive intermediates and build a comprehensive kinetic model of the reaction pathway.

Integration of Computational Design Principles for Tailored Material Properties

The unique structure of this compound makes it an interesting building block for the development of new materials. The integration of computational design and machine learning can accelerate the discovery and optimization of materials with desired properties. nih.govyoutube.comnorthwestern.eduyoutube.commit.edu

Future research could focus on building a computational library of virtual derivatives of this compound. By calculating key properties of these virtual compounds, such as their electronic structure, reactivity, and intermolecular interactions, it may be possible to identify promising candidates for specific applications.

Machine learning models can be trained on these computational datasets to predict the properties of yet-to-be-synthesized derivatives. nih.govnorthwestern.edumit.edu This approach could significantly reduce the experimental effort required to discover new materials with tailored properties, such as high thermal stability, specific dielectric constants, or desired solubility.

Development of New Applications in Catalysis and Functional Materials Science

The reactivity and structural features of this compound suggest its potential for use in catalysis and the development of functional materials.